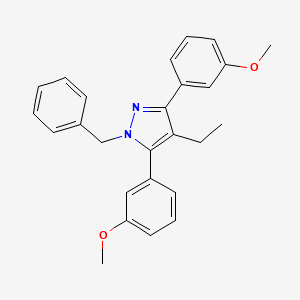![molecular formula C23H21ClN4O2 B10938217 N-(3-chloro-4-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938217.png)
N-(3-chloro-4-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylphenyl isocyanate with 3-methoxyphenyl hydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of inert solvents, controlled temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE: This compound shares structural similarities with N4-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE but differs in its core structure and functional groups.
3-Chloro-4-methylphenyl isocyanate: Another structurally related compound, used as an intermediate in the synthesis of various organic molecules.
Uniqueness
N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C23H21ClN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-13-8-9-16(11-19(13)24)25-23(29)18-12-20(15-6-5-7-17(10-15)30-4)26-22-21(18)14(2)27-28(22)3/h5-12H,1-4H3,(H,25,29) |
InChI Key |
SHLHOIYQYUFJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10938136.png)
![2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10938140.png)

![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole](/img/structure/B10938147.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10938156.png)
![N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10938169.png)
![N-(2,4-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10938172.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938181.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10938188.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10938192.png)
![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938193.png)
![{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10938196.png)

![Ethyl 4-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10938224.png)
